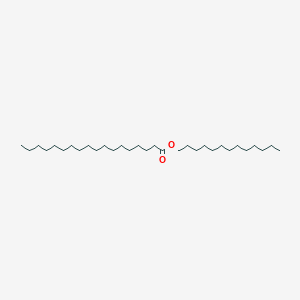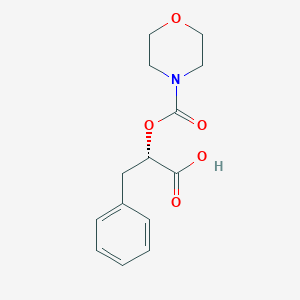
O-(N-Morpholinocarbonyl)-3-phenyllactic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-(N-Morpholinocarbonyl)-3-phenyllactic acid (NMLA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. NMLA is a derivative of phenylalanine, an essential amino acid, and has been found to exhibit various biochemical and physiological effects.
作用機序
The mechanism of action of O-(N-Morpholinocarbonyl)-3-phenyllactic acid is not fully understood, but it is believed to act through the inhibition of various enzymes and receptors. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are involved in inflammation. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has also been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects
O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. O-(N-Morpholinocarbonyl)-3-phenyllactic acid has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus. In addition, O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been found to exhibit antibacterial activity against various strains of bacteria.
実験室実験の利点と制限
One advantage of using O-(N-Morpholinocarbonyl)-3-phenyllactic acid in lab experiments is its ability to inhibit the activity of specific enzymes and receptors, making it a useful tool for studying their functions. However, one limitation is the potential toxicity of O-(N-Morpholinocarbonyl)-3-phenyllactic acid, which can limit its use in certain experiments.
将来の方向性
For the study of O-(N-Morpholinocarbonyl)-3-phenyllactic acid include investigating its potential use in the treatment of neurological disorders and the development of novel derivatives with improved therapeutic properties.
合成法
The synthesis of O-(N-Morpholinocarbonyl)-3-phenyllactic acid involves the reaction of phenylalanine with N-morpholinocarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure O-(N-Morpholinocarbonyl)-3-phenyllactic acid.
科学的研究の応用
O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial properties. In addition, O-(N-Morpholinocarbonyl)-3-phenyllactic acid has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
114343-31-6 |
|---|---|
分子式 |
C14H17NO5 |
分子量 |
279.29 g/mol |
IUPAC名 |
(2S)-2-(morpholine-4-carbonyloxy)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H17NO5/c16-13(17)12(10-11-4-2-1-3-5-11)20-14(18)15-6-8-19-9-7-15/h1-5,12H,6-10H2,(H,16,17)/t12-/m0/s1 |
InChIキー |
RXSSENVGBNPHJJ-LBPRGKRZSA-N |
異性体SMILES |
C1COCCN1C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
C1COCCN1C(=O)OC(CC2=CC=CC=C2)C(=O)O |
正規SMILES |
C1COCCN1C(=O)OC(CC2=CC=CC=C2)C(=O)O |
同義語 |
MCPL O-(N-morpholinocarbonyl)-3-phenyllactic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



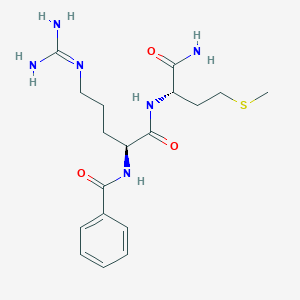
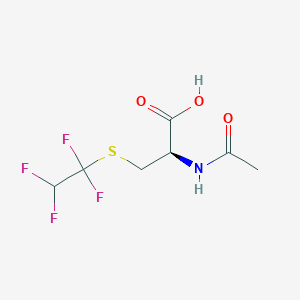



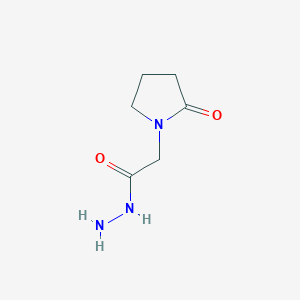
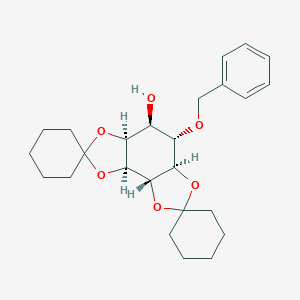
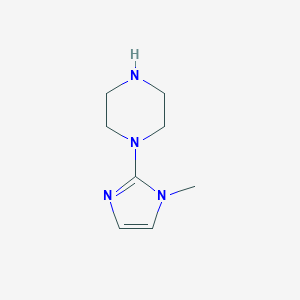
![2-Methylfuro[3,4-b]pyrazine-5,7-dione](/img/structure/B55713.png)
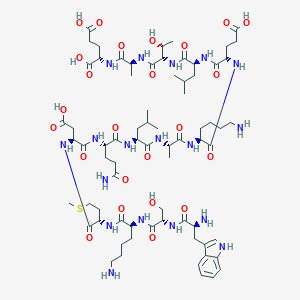


![Pyrazolo[1,5-a]pyridin-3-ylmethanol](/img/structure/B55727.png)
